molecular formula C9H13NO2S B15315922 2-(Phenylsulfonyl)propan-1-amine

2-(Phenylsulfonyl)propan-1-amine

Cat. No.: B15315922
M. Wt: 199.27 g/mol
InChI Key: NCYLYTBRCYZHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylsulfonyl)propan-1-amine is an organic compound characterized by the presence of a phenylsulfonyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)propan-1-amine typically involves the sulfonylation of propan-1-amine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-(Phenylsulfonyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)propan-1-amine involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amine group can form hydrogen bonds and participate in acid-base interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    Phenylsulfonylacetophenone: Another sulfonyl-containing compound with similar reactivity.

    Phenylsulfonylmethane: Shares the sulfonyl group but differs in the carbon backbone structure.

    Phenylsulfonylbenzene: Contains the sulfonyl group attached directly to a benzene ring.

Uniqueness: 2-(Phenylsulfonyl)propan-1-amine is unique due to the presence of both an amine and a sulfonyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(benzenesulfonyl)propan-1-amine

InChI

InChI=1S/C9H13NO2S/c1-8(7-10)13(11,12)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3

InChI Key

NCYLYTBRCYZHLL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.